![molecular formula C16H24N2O5S B5812828 N-(tert-butyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5812828.png)
N-(tert-butyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, commonly known as BMS-986142, is a small molecule inhibitor that has gained significant attention in the field of scientific research. This compound has shown promising results in various preclinical studies, making it a potential candidate for the treatment of autoimmune diseases.
Mécanisme D'action
BMS-986142 is a selective inhibitor of the tyrosine kinase 2 (TYK2) enzyme, which plays a crucial role in the signaling pathway of several cytokines involved in the pathogenesis of autoimmune diseases. By inhibiting TYK2, BMS-986142 can effectively modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
BMS-986142 has been shown to reduce the production of pro-inflammatory cytokines, such as IL-12, IL-23, and IFN-α, in various preclinical models. It has also been shown to improve the clinical symptoms of autoimmune diseases, such as skin lesions in psoriasis and joint inflammation in rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BMS-986142 is its specificity for TYK2, which reduces the risk of off-target effects. Additionally, BMS-986142 has shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, one of the limitations of BMS-986142 is its potential for drug-drug interactions, which may limit its use in combination therapy.
Orientations Futures
There are several potential future directions for the research and development of BMS-986142. One possible direction is to explore its efficacy in combination therapy with other immunomodulatory agents. Another direction is to investigate its potential for the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies are needed to assess the safety and efficacy of BMS-986142 in clinical trials.
Méthodes De Synthèse
The synthesis of BMS-986142 involves a series of chemical reactions, starting with the reaction between tert-butyl 4-methoxybenzenesulfonate and morpholine. This intermediate product is then reacted with N-(tert-butoxycarbonyl)glycine to form the final product, BMS-986142.
Applications De Recherche Scientifique
BMS-986142 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including psoriasis, rheumatoid arthritis, and lupus. In preclinical studies, BMS-986142 has shown significant efficacy in reducing inflammation and improving disease symptoms.
Propriétés
IUPAC Name |
N-tert-butyl-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-16(2,3)17-24(20,21)12-5-6-14(22-4)13(11-12)15(19)18-7-9-23-10-8-18/h5-6,11,17H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHDSOPGKXCJAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.